Monomethyl auristatin E

Übersicht

Beschreibung

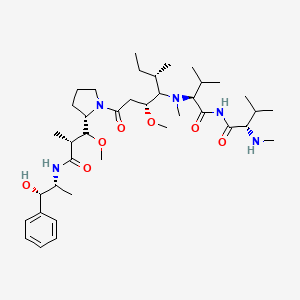

The compound Monomethyl auristatin E is a complex organic molecule with potential applications in various scientific fields. This compound features multiple chiral centers, making it a stereochemically rich molecule. It is characterized by the presence of several functional groups, including amides, amines, hydroxyl, and methoxy groups, which contribute to its reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. A general synthetic route might include:

Formation of the Pyrrolidine Ring: This step could involve the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

Introduction of the Hydroxy and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions, often using reagents like sodium borohydride (NaBH4) for reduction and methyl iodide (CH3I) for methylation.

Amide Bond Formation: The amide bonds are typically formed through condensation reactions between carboxylic acids and amines, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes, using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, chromium trioxide (CrO3)

Reduction: LiAlH4, NaBH4

Substitution: NaH, alkyl halides

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Clinical Applications

MMAE has been employed in various ADCs that have shown promising results in clinical trials:

- Brentuximab Vedotin : This ADC targets CD30 and has been approved for treating Hodgkin lymphoma and systemic anaplastic large-cell lymphoma. Clinical studies demonstrated significant efficacy in relapsed or refractory cases .

- Polatuzumab Vedotin : An ADC targeting CD79b for treating diffuse large B-cell lymphoma (DLBCL), showing improved outcomes when combined with chemotherapy .

Case Studies

- cAC10-vcMMAE : A study involving this ADC demonstrated pronounced antitumor activity in CD30+ cell lines and xenograft models. The conjugate induced G2/M-phase growth arrest and apoptosis in targeted cells, showcasing its potential for treating Hodgkin's disease .

- BT5528 and BT8009 : These are investigational ADCs targeting EphA2 and Nectin-4 respectively. Preclinical studies indicated significant antitumor activity against various solid tumors expressing these targets, with ongoing clinical trials assessing their safety and efficacy .

Research Findings

Recent research has focused on enhancing the effectiveness of MMAE through innovative delivery systems:

- Combination Therapies : Studies have shown that combining MMAE with radiotherapy can improve tumor control by enhancing immune responses against tumors .

- Peptide Drug Conjugates (PDCs) : Integrin-targeted PDCs utilizing MMAE have been developed to selectively deliver cytotoxic agents to tumor sites, improving therapeutic indices while minimizing systemic toxicity .

Comparative Data Table

| ADC Name | Target | Indication | Status |

|---|---|---|---|

| Brentuximab Vedotin | CD30 | Hodgkin lymphoma | Approved |

| Polatuzumab Vedotin | CD79b | DLBCL | Approved |

| cAC10-vcMMAE | CD30 | Hodgkin's disease | Clinical Trial |

| BT5528 | EphA2 | Solid tumors | Clinical Trial |

| BT8009 | Nectin-4 | Solid tumors | Clinical Trial |

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of multiple chiral centers and functional groups allows for a high degree of specificity in these interactions, potentially leading to selective biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Monomethyl auristatin E

- This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity patterns or biological activities due to subtle differences in its structure.

Conclusion

The compound This compound is a complex and versatile molecule with potential applications in various scientific fields. Its synthesis involves multiple steps and precise control of reaction conditions, and it can undergo a variety of chemical reactions. Its unique structure makes it a valuable compound for research in chemistry, biology, medicine, and industry.

Biologische Aktivität

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent primarily used in the development of antibody-drug conjugates (ADCs). Its biological activity is characterized by its ability to inhibit cell division through the disruption of microtubule dynamics, making it a critical component in targeted cancer therapies. This article delves into the biological activity of MMAE, its mechanisms, case studies, and relevant research findings.

Chemical Characteristics

- Chemical Name : (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide

- Molecular Weight : 717.98 g/mol

- Formula : C₃₉H₆₇N₅O₇

- CAS Number : 474645-27-7

- Solubility : Soluble in DMSO up to 20 mM

MMAE functions as an antimitotic agent by inhibiting the polymerization of tubulin, which is essential for microtubule formation during cell division. This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The drug is typically delivered via ADCs, where it is linked to monoclonal antibodies that target specific cancer cell markers. Upon internalization by the target cells, the linker is cleaved by cathepsins, releasing MMAE and activating its cytotoxic effects .

Biological Activity and Efficacy

MMAE has demonstrated exceptional potency compared to traditional chemotherapeutics. It is reported to be 100 to 1000 times more potent than doxorubicin . The following table summarizes key findings regarding its biological activity:

Case Studies and Clinical Applications

- Rituximab-MMAE in Non-Hodgkin Lymphoma :

- Radiosensitization in Colorectal Cancer :

- Clinical Trials with Mecbotamab Vedotin :

Pharmacokinetics and Distribution

MMAE exhibits rapid elimination from plasma but shows extensive distribution across various tissues. In studies conducted on tumor-bearing mice, it was observed that highly perfused tissues like lungs and kidneys had tissue-to-plasma area under the concentration curve (AUC) ratios exceeding 20, while poorly perfused tissues had lower ratios . This distribution profile suggests that MMAE can effectively target tumors while minimizing systemic exposure.

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-2-[[(3R,5S)-1-[(2S)-2-[(2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methyl-2-(methylamino)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)33(24(4)5)39(49)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48,49)/t25-,26+,27+,29-,30+,32-,33-,34?,35+,36?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJACXSRFJLSJEZ-DWDUBXCRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C([C@@H](CC(=O)N1CCC[C@H]1C([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H67N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.